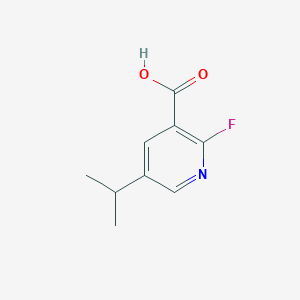

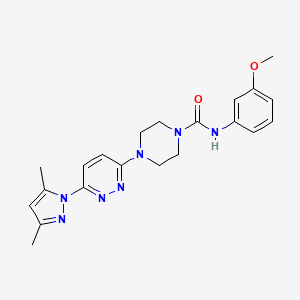

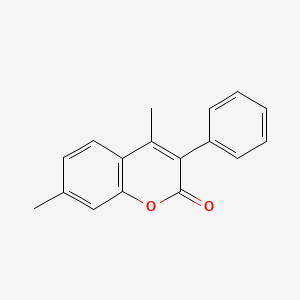

1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-5-methylindoline-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-5-methylindoline-2,3-dione” is a complex organic molecule. It seems to contain an indoline-2,3-dione group, which is a type of heterocyclic compound . The molecule also contains an isopropyl group and a methyl group attached to a phenoxy group .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. Typically, compounds with similar structures can undergo reactions at the functional groups, such as the carbonyl group in the indoline-2,3-dione portion or the ether linkage in the phenoxy group .Applications De Recherche Scientifique

Material Science and Green Chemistry

- Green Synthesis Approaches: Research highlights the development of greener catalytic systems for synthesizing isoindoline-1,3-dione derivatives. One study describes an efficient synthesis using Water Extract of Onion Peel Ash (WEOPA), emphasizing the advantages of avoiding harmful reagents and introducing bio-waste management methods in the synthesis process (M. Journal et al., 2019).

Medicine and Pharmacology

- Antitumor and Antiproliferative Properties: Compounds related to isoindoline-1,3-dione derivatives have been investigated for their antitumor and antiproliferative properties. One study explores the design, synthesis, and biological evaluation of new pyridoisoquinolindione and dihydrothienoquinolindione derivatives, revealing potent cytotoxic activity against human neoplastic cell lines, offering a basis for the development of new anticancer drugs (A. Bolognese et al., 2004).

Organic Chemistry and Catalysis

- Catalytic Applications and Polymerization: Studies on morpholine-2,5-dione derivatives demonstrate their utility in polymerization processes. For instance, lipase-catalyzed ring-opening polymerization of morpholine-2,5-dione derivatives was explored, leading to the production of polydepsipeptides, which are significant for biomedical applications due to their biodegradable nature (Yakai Feng et al., 2000).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to target insect odorant binding proteins and/or acetylcholinesterase . These proteins play crucial roles in the nervous system of insects, making them potential targets for insecticides .

Mode of Action

For instance, if the compound targets acetylcholinesterase, it could inhibit the enzyme’s activity, disrupting the breakdown of acetylcholine, a neurotransmitter, and affecting nerve signal transmission .

Biochemical Pathways

If the compound targets acetylcholinesterase, it could affect the cholinergic pathway, which is involved in many physiological processes, including muscle contraction, heart rate, and memory .

Result of Action

Based on the potential targets, the compound could disrupt normal cellular functions, particularly in insects if it is used as an insecticide .

Propriétés

IUPAC Name |

5-methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-14(2)17-8-6-16(4)13-20(17)26-11-5-10-23-19-9-7-15(3)12-18(19)21(24)22(23)25/h6-9,12-14H,5,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOUVLGRWTXNSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=C(C=CC(=C3)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-5-methylindoline-2,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

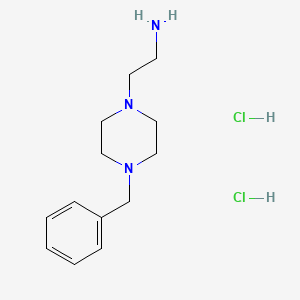

![({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B2884708.png)

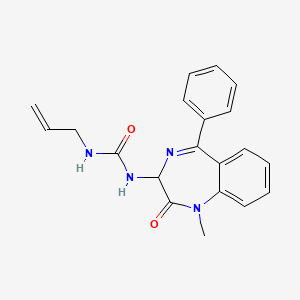

![N-(3-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2884712.png)

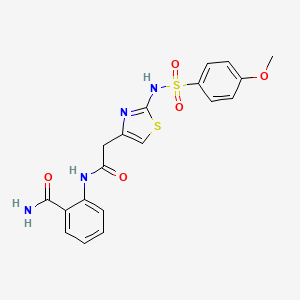

![ethyl 3-(methylcarbamoyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2884713.png)

![1-(2-fluorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2884720.png)

![N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2884724.png)